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molecular formula C10H11NS2 B8551705 4-Methyl-5-phenylthiazolidine-2-thione

4-Methyl-5-phenylthiazolidine-2-thione

Cat. No. B8551705
M. Wt: 209.3 g/mol
InChI Key: MDBSLGONFDHHGI-UHFFFAOYSA-N
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Patent
US05510344

Procedure details

Carbon disulphide (27 ml) was added to a mixture of (1S,2R)-(+)-norephedrine (5.0 g) and aqueous sodium hydroxide (50 ml of 15% solution) and the mixture stirred for 24 hours. Excess carbon disulphide was evaporated under reduced pressure and the residue poured into water and extracted with ethyl acetate. The extracts were washed with water, dried and evaporated. The residue was chromatographed on silica gel (eluent-ether/hexane; 1:1) to give 4-methyl-5-phenylthiazolidine-2-thione and 4-methyl-5-phenyloxazolidine-2-thione. A solution of the first of these thiones (0.80 g) in dimethylformamide was treated with sodium hydride (0.12 g of 80% dispersion in oil). When hydrogen evolution had ceased, intermediate A (1.2 g) was added, over one hour, and the mixture allowed to stand for 60 hours. The mixture was poured into water and extracted with ether. The extract was worked up in conventional manner to give methyl (E)-2- 2- (4-methyl-5-phenylthiazol-2-in-2-yl)thio!methyl!phenyl!-3-methoxy-2-propenoate, as a gum. (Compound 1)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:11])[CH:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-].[Na+].[C:14](=[S:16])=[S:15]>>[CH3:1][CH:2]1[CH:3]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[S:16][C:14](=[S:15])[NH:11]1.[CH3:1][CH:2]1[CH:3]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)[O:10][C:14](=[S:15])[NH:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C(C1=CC=CC=C1)O)N
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
27 mL
Type
reactant
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess carbon disulphide was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (eluent-ether/hexane; 1:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1NC(SC1C1=CC=CC=C1)=S
Name
Type
product
Smiles
CC1NC(OC1C1=CC=CC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05510344

Procedure details

Carbon disulphide (27 ml) was added to a mixture of (1S,2R)-(+)-norephedrine (5.0 g) and aqueous sodium hydroxide (50 ml of 15% solution) and the mixture stirred for 24 hours. Excess carbon disulphide was evaporated under reduced pressure and the residue poured into water and extracted with ethyl acetate. The extracts were washed with water, dried and evaporated. The residue was chromatographed on silica gel (eluent-ether/hexane; 1:1) to give 4-methyl-5-phenylthiazolidine-2-thione and 4-methyl-5-phenyloxazolidine-2-thione. A solution of the first of these thiones (0.80 g) in dimethylformamide was treated with sodium hydride (0.12 g of 80% dispersion in oil). When hydrogen evolution had ceased, intermediate A (1.2 g) was added, over one hour, and the mixture allowed to stand for 60 hours. The mixture was poured into water and extracted with ether. The extract was worked up in conventional manner to give methyl (E)-2- 2- (4-methyl-5-phenylthiazol-2-in-2-yl)thio!methyl!phenyl!-3-methoxy-2-propenoate, as a gum. (Compound 1)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:11])[CH:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-].[Na+].[C:14](=[S:16])=[S:15]>>[CH3:1][CH:2]1[CH:3]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[S:16][C:14](=[S:15])[NH:11]1.[CH3:1][CH:2]1[CH:3]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)[O:10][C:14](=[S:15])[NH:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C(C1=CC=CC=C1)O)N
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
27 mL
Type
reactant
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess carbon disulphide was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (eluent-ether/hexane; 1:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1NC(SC1C1=CC=CC=C1)=S
Name
Type
product
Smiles
CC1NC(OC1C1=CC=CC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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